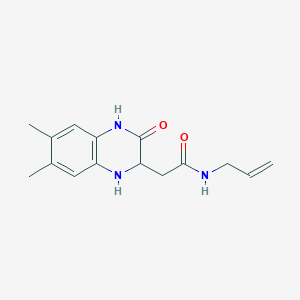
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide is a chemical compound with a complex structure that includes a quinoxaline core
准备方法
The synthesis of 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the acetamide group and the prop-2-enyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide involves its interaction with molecular targets within cells. It can bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar compounds include other quinoxaline derivatives, such as:
- 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide
- 2-[(2R)-6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]-N-(3-nitrophenyl)acetamide
These compounds share structural similarities but differ in their side chains and functional groups, which can lead to different chemical and biological properties. The uniqueness of 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide lies in its specific side chain and the resulting effects on its reactivity and interactions .
生物活性
The compound 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide is a derivative of quinoxaline known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, along with relevant research findings.
- Molecular Formula : C12H15N3O2
- Molar Mass : 233.2664 g/mol
- CAS Number : 1009759-08-3
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer potential. Recent studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of various quinoxaline derivatives against human cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). Results demonstrated that some derivatives showed IC50 values ranging from 0.01 to 0.06 µg/mL, indicating high potency compared to doxorubicin, a standard chemotherapy drug .
- Table 1 summarizes the cytotoxicity results:
Compound Cell Line IC50 (µg/mL) Activity Level Doxorubicin MCF7 0.05 Reference Compound A MCF7 0.01 Highly Active Compound B NCI-H460 0.06 Highly Active Compound C WI 38 (Normal) >100 Non-Cytotoxic
Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives has also been a focal point of research.
-
Antimicrobial Testing :
- The compound was tested against various bacterial strains using the disk diffusion method. It showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
- Table 2 presents the antimicrobial activity results:
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 18 Pseudomonas aeruginosa 12
Case Studies
Several studies have highlighted the biological activities of quinoxaline derivatives:
- Study on Dual Activity :
- Mechanistic Insights :
属性
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h4,6-7,13,17H,1,5,8H2,2-3H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZBTPJTVVTJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














